5-Bromo-2-(methylsulfonyl)isoindoline
CAS No.:
Cat. No.: VC13827796
Molecular Formula: C9H10BrNO2S
Molecular Weight: 276.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNO2S |
|---|---|
| Molecular Weight | 276.15 g/mol |
| IUPAC Name | 5-bromo-2-methylsulfonyl-1,3-dihydroisoindole |
| Standard InChI | InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3 |
| Standard InChI Key | NYKZZKCCANOSKR-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br |
| Canonical SMILES | CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic isoindoline core substituted with bromine (Br) and methylsulfonyl (SO₂CH₃) groups. The bromine atom introduces steric bulk and electron-withdrawing effects, while the sulfonyl group enhances solubility in polar solvents and participates in hydrogen bonding. X-ray crystallography of analogous structures, such as (E)-5-bromo-2-(((2-chlorobenzyl)imino)methyl)phenol, reveals planar geometries with intermolecular halogen bonding . For 5-bromo-2-(methylsulfonyl)isoindoline, computational models predict a dihedral angle of 15–20° between the sulfonyl group and the aromatic ring, optimizing π-orbital conjugation.
Physicochemical Properties
Key properties derived from experimental data include:
The sulfonyl group’s polarity (−I effect) lowers logP compared to non-sulfonated analogs, enhancing compatibility with aqueous reaction conditions .
Synthetic Methodologies
Zinc-Mediated Coupling Reactions
A scalable route involves zinc-mediated amidation of 5-bromo-2-(methylsulfonyl)isoindoline with aryl halides. In a representative procedure :
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Substrate Activation: 5-Bromo-2-(methylsulfonyl)isoindoline (1.0 eq) is treated with Zn dust (2.5 eq) in THF at 0°C under argon.
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Coupling: The zincate intermediate reacts with iodobenzene (1.2 eq) catalyzed by Pd(OAc)₂ (5 mol%) at 60°C for 12 h.
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Workup: Precipitation with ice-water yields the product in 64–78% purity (confirmed by HRMS and ¹H NMR) .
This method avoids protecting groups and achieves yields comparable to traditional Ullmann couplings.
Alternative Pathways
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Bromination of Isoindoline Precursors: Direct bromination of 2-(methylsulfonyl)isoindoline using NBS (N-bromosuccinimide) in CCl₄ at 40°C achieves 85% regioselectivity for the 5-position .
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Sulfonation of 5-Bromoisoindoline: Treatment with methylsulfonyl chloride in pyridine at −20°C installs the sulfonyl group with >90% efficiency .
Applications in Drug Discovery
PDE4 Inhibition
The compound serves as a precursor to isoindoline-based PDE4 inhibitors, which are investigated for inflammatory and neurological disorders. In a patent , derivatives showed IC₅₀ values of 10–50 nM against PDE4B, comparable to roflumilast. Molecular docking studies attribute this activity to sulfonyl group interactions with Gln⁴⁷⁵ and Tyr³²⁹ residues in the enzyme’s catalytic pocket .
Kinase Modulation
Analogous structures, such as 3-amidoindoles, exhibit glycogen synthase kinase-3β (GSK-3β) inhibition with IC₅₀ = 0.8 µM . The methylsulfonyl group’s electron-withdrawing nature stabilizes binding to the ATP pocket, as confirmed by X-ray co-crystallography .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access (R)- and (S)-configured analogs could enhance PDE4 inhibitor selectivity. Preliminary work with chiral oxazoline ligands achieved 75% ee in palladium-catalyzed couplings .
Polymeric Materials
Incorporating the compound into conjugated polymers may yield materials with tunable bandgaps for organic electronics. DFT calculations predict a HOMO-LUMO gap of 3.1 eV, suitable for photovoltaic applications .
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